Anti-Relapse Efficacy: 14-Day Primaquine vs. Placebo in Asymptomatic P. vivax
A 14-day course of primaquine diphosphate (0.5 mg/kg/day) completely prevented recurrent asymptomatic P. vivax infections over 12 months, compared to a 29% cumulative incidence in the placebo arm [1].
| Evidence Dimension | Cumulative incidence of recurrent P. vivax infection at 12 months |
|---|---|
| Target Compound Data | 0% (0/20 participants) |
| Comparator Or Baseline | Placebo: 29% (5/20 participants) |
| Quantified Difference | Absolute risk reduction of 29% |
| Conditions | Randomized, placebo-controlled trial in Lao PDR; G6PD-normal participants with asymptomatic infection; dihydroartemisinin-piperaquine mass drug administration; ultrasensitive quantitative PCR detection. |
Why This Matters
Demonstrates the essential role of primaquine in achieving radical cure and preventing relapse, a capability not shared by blood schizontocides alone.
- [1] Phommasone K, van Leth F, Imwong M, et al. The use of ultrasensitive quantitative-PCR to assess the impact of primaquine on asymptomatic relapse of Plasmodium vivax infections: a randomized, controlled trial in Lao PDR. Malar J. 2020;19:4. View Source
